REACTION_CXSMILES
|
CN(C[CH:5]1[CH2:10]C[CH2:8][CH2:7][NH:6]1)C.[C:11](O)(=O)[C@H:12]([C@@H:14]([C:16](O)=O)O)O.[C:21]1([C@@H:27]([N:29]=C=O)C)C=CC=CC=1>C(O)C>[CH2:7]([N:6]([CH2:11][CH:12]1[CH2:14][CH2:16][CH2:21][CH2:27][NH:29]1)[CH2:5][CH3:10])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1NCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
|
Name
|
ditartrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@H](C)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
with a boiling point 17 mm Hg 88°-94° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC1NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |